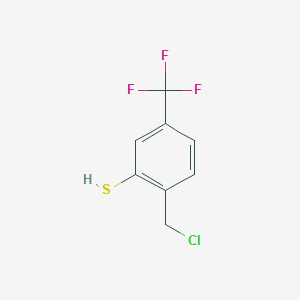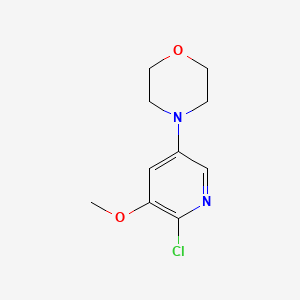
methyl 3-(trifluoroacetyl)-1H-indole-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(trifluoroacetyl)-1H-indole-6-carboxylate: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(trifluoroacetyl)-1H-indole-6-carboxylate typically involves the reaction of indole derivatives with trifluoroacetic acid. One common method is the refluxing of unsubstituted indole with trifluoroacetic acid, which yields 3-trifluoroacetylindole . This intermediate can then be further reacted with methyl chloroformate to obtain the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-(trifluoroacetyl)-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.
Substitution: The trifluoroacetyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
Applications De Recherche Scientifique
Chemistry: Methyl 3-(trifluoroacetyl)-1H-indole-6-carboxylate is used as a building block in organic synthesis.
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for understanding the interactions of indole derivatives with biological targets.
Medicine: The compound has potential applications in drug discovery and development. Its stability and biological activity make it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials and agrochemicals. Its chemical properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of methyl 3-(trifluoroacetyl)-1H-indole-6-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to proteins and enzymes, thereby modulating their activity. The indole moiety interacts with various biological pathways, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
3-Trifluoroacetylindole: Formed by the action of trifluoroacetic acid on indole-2-carboxylic acid.
Fluorinated Pyrroles: These compounds share similar chemical properties and applications.
Uniqueness: Methyl 3-(trifluoroacetyl)-1H-indole-6-carboxylate is unique due to the presence of both the trifluoromethyl group and the indole moiety. This combination enhances its chemical stability, biological activity, and versatility in various applications.
Propriétés
Numéro CAS |
861408-97-1 |
|---|---|
Formule moléculaire |
C12H8F3NO3 |
Poids moléculaire |
271.19 g/mol |
Nom IUPAC |
methyl 3-(2,2,2-trifluoroacetyl)-1H-indole-6-carboxylate |
InChI |
InChI=1S/C12H8F3NO3/c1-19-11(18)6-2-3-7-8(5-16-9(7)4-6)10(17)12(13,14)15/h2-5,16H,1H3 |
Clé InChI |
FHPKNARLADARAL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=C1)C(=CN2)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14128192.png)
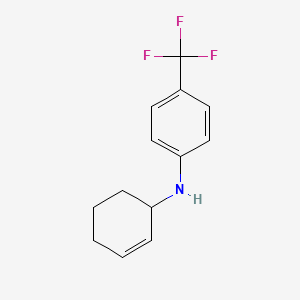
![N-[2-(2-Chloro-2-cyanoethyl)cyclohexyl]acetamide](/img/structure/B14128210.png)
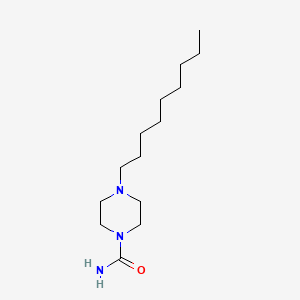
![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-5-(4-methyl-2-nitrophenyl)furan-2-carboxamide](/img/structure/B14128234.png)
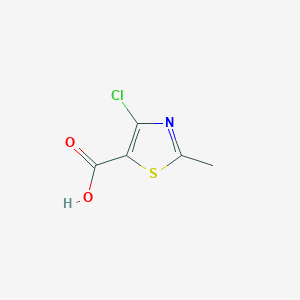
![tert-Butyl (2-((5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)amino)phenyl)carbamate](/img/structure/B14128243.png)
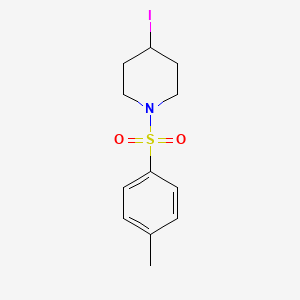
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B14128250.png)
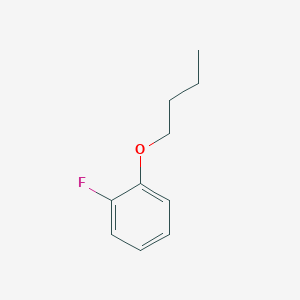
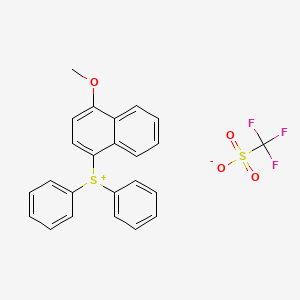
![3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14128260.png)
